molecular formula C17H18F2N2 B5618246 1-(3-fluorobenzyl)-4-(4-fluorophenyl)piperazine

1-(3-fluorobenzyl)-4-(4-fluorophenyl)piperazine

Cat. No. B5618246
M. Wt: 288.33 g/mol
InChI Key: CPSDCJDJPJWQQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzylpiperazine derivatives has been extensively studied. For example, Ohtaka et al. (1989) synthesized compounds related to the metabolites of 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, a cerebral vasodilator, confirming the proposed structures of these metabolites (Ohtaka et al., 1989). This highlights the synthetic approach involving the modification of the benzylpiperazine core structure.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various techniques. For instance, Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies on tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, providing insights into its crystalline structure and molecular interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving benzylpiperazine derivatives often result in the formation of biologically active compounds. For example, the study by Jian (2011) on the synthesis of (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine explored reactions like salification and monosubstitution, leading to novel compounds (Y. Jian, 2011).

Physical Properties Analysis

The physical properties of benzylpiperazine derivatives can vary significantly based on their specific chemical structure. However, detailed information on the physical properties of 1-(3-Fluorobenzyl)-4-(4-Fluorophenyl)piperazine specifically was not found in the available literature.

Chemical Properties Analysis

Benzylpiperazine derivatives often exhibit unique chemical properties due to their structural features. These properties can be inferred from studies like the one by Awasthi et al. (2014), which examined the thermal and crystallographic properties of a related compound, providing insights into its stability and intermolecular interactions (Awasthi et al., 2014).

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity, toxicity, and other factors. For example, many fluorinated compounds are potentially hazardous due to the release of toxic hydrogen fluoride upon decomposition or reaction .

properties

IUPAC Name

1-(4-fluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-15-4-6-17(7-5-15)21-10-8-20(9-11-21)13-14-2-1-3-16(19)12-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSDCJDJPJWQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5257560

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